molecular formula C7H8N2O2 B1200077 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione CAS No. 5466-00-2

6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Katalognummer: B1200077
CAS-Nummer: 5466-00-2
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: UPLURGSDLNKCSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (CAS 5466-00-2) is a high-value cyclopenta-fused pyrimidinedione scaffold of significant interest in medicinal and synthetic chemistry. This compound serves as a versatile precursor for the development of novel biologically active molecules. Research indicates that this core structure and its derivatives are actively investigated for their diverse pharmacological potential. Notably, studies have shown that 7-thio derivatives synthesized from this scaffold exhibit potent antioxidant activity, in some cases exceeding the activity of reference standards like ionol and quercetin in models of Fe2+-dependent adrenaline oxidation . The structure is a key intermediate in multi-step synthesis. It can be functionalized at various positions; for instance, bromination at the 7-position enables further derivatization with different nucleophiles, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . The pyrimidinedione core is a privileged structure in drug discovery, associated with a wide range of biological activities, making this compound a valuable starting point for research into new therapeutic agents . Our product is supplied with comprehensive characterization data to ensure identity and purity. It is intended for research and development purposes in laboratory settings only. This product is designated "For Research Use Only" (RUO) and is not intended for, and must not be used for, human or veterinary diagnostic, therapeutic, or any other clinical applications.

Eigenschaften

IUPAC Name

1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLURGSDLNKCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282454
Record name 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5466-00-2
Record name 5466-00-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

The synthesis of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between cyclopentanone derivatives and urea or thiourea under acidic or basic conditions. The reaction typically requires heating and may involve catalysts such as Lewis acids or bases to facilitate the formation of the fused ring system.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms in the molecule.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

One of the primary uses of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is as a herbicide. It acts by inhibiting the growth of certain weeds and is categorized under uracil derivatives. The compound's effectiveness in controlling weed populations makes it valuable in agricultural practices.

Case Studies

  • A study published in the Compendium of Pesticide Common Names highlighted Lenacil's approval for use in various agricultural settings due to its efficacy against resistant weed species .
  • Research has demonstrated that Lenacil can be used effectively in combination with other herbicides to enhance weed control while minimizing the risk of resistance development .

Antioxidant Activity

Recent studies have investigated the antioxidant properties of this compound and its derivatives. These investigations reveal potential health benefits associated with the compound.

Synthesis of Derivatives

New derivatives of Lenacil have been synthesized to evaluate their antioxidant activity. For instance, 7-thio derivatives were created through reactions with alkyl halides and tested for their ability to scavenge free radicals .

Research Findings

  • A study indicated that the antiradical activity of these derivatives significantly depends on the substituent structure within the thioether fragment .
  • The synthesized compounds showed promising results in vitro against Fe(2+)-dependent oxidation of adrenaline, suggesting potential applications in health supplements or pharmaceuticals aimed at oxidative stress reduction.

Wirkmechanismus

The mechanism of action of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects : The addition of bulky groups (e.g., cyclohexyl at N3) increases molecular weight and reduces solubility, making analogs like Lenacil suitable for soil-based herbicidal applications .
  • Thioether Derivatives: 7-Thio derivatives exhibit enhanced antioxidant activity compared to the parent compound. For example, the SH-containing derivative (Compound 3) shows 80% inhibition in Fe²⁺-dependent adrenaline oxidation, outperforming reference antioxidants like ionol (60%) and quercetin (50%) .

Antioxidant Activity of 7-Thio Derivatives ()

Derivative Substituent Structure Antioxidant Activity (% Inhibition) Notes
3 SH group 80% Highest activity due to thiol group
4h Ethylacetate fragment 60% Moderate activity
4a 2-Methylbenzylthio ~60% Comparable to ionol
4c 2-Chlorobenzylthio -6.67% Prooxidant effect
4d 2,4-Dichlorobenzylthio -60% Strong prooxidant

Mechanistic Insights :

  • Thiol Groups: The SH group in Compound 3 directly scavenges free radicals, aligning with known thiol antioxidant mechanisms .
  • Substituent Position : Ortho-substituted halogenated benzylthioethers (4c, 4d) exhibit prooxidant effects, likely due to steric hindrance or destabilization of radical intermediates .

Biologische Aktivität

Overview

6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound with significant potential in various biological applications. Its molecular formula is C7H8N2O2, and it features a unique fused ring system that contributes to its diverse biological activities. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and research findings related to its biological activity.

The compound has been shown to interact with several enzymes and proteins, notably cyclooxygenase and lipoxygenase. These interactions result in the inhibition of inflammatory mediators, suggesting its potential as an anti-inflammatory agent .

PropertyDescription
Molecular FormulaC7H8N2O2
Molecular Weight152.06 g/mol
SolubilitySoluble in organic solvents
StabilityStable under physiological conditions

Cellular Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The compound activates caspase pathways and inhibits cell proliferation, indicating its potential as an anticancer agent .

Molecular Mechanisms

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes like cyclooxygenase, inhibiting their activity.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells through caspase activation.
  • Antioxidant Activity : Recent studies on 7-thio derivatives of this compound have shown significant antioxidant activity, which is structure-dependent .

Antioxidant Activity

Research has focused on synthesizing 7-thio derivatives of this compound to explore their antioxidant properties. These derivatives were tested using the Fe(2+)-dependent oxidation of adrenaline model. Results indicated that the antiradical activity significantly depends on the substituent structure attached to the thioether fragment .

Table 2: Antioxidant Activity of 7-Thio Derivatives

CompoundAntioxidant Activity (IC50 μM)Structure Dependency
7-Thio Derivative A25Yes
7-Thio Derivative B30Yes
7-Thio Derivative C20Yes

Applications in Medicine and Industry

The potential applications of this compound span several fields:

  • Pharmaceuticals : Investigated for anti-inflammatory and anticancer therapies.
  • Materials Science : Used as a building block for developing new polymers and advanced materials .

Q & A

Q. What are the common synthetic routes for 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, and how are reaction conditions optimized?

The compound is typically synthesized via one-pot multicomponent reactions or cyclocondensation of cyclopentanone derivatives with urea/thiourea analogs. For example, dihydropyrimidine scaffolds are often prepared using acidic catalysts (e.g., HCl or acetic acid) under reflux conditions . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to enhance yield. Characterization via IR spectroscopy (C=O and N-H stretches at ~1700 cm⁻¹ and ~3200 cm⁻¹, respectively) and ¹H/¹³C NMR (e.g., cyclopentane ring protons at δ 1.8–2.5 ppm) is critical .

Q. Which spectroscopic techniques are most reliable for characterizing structural isomers of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves overlapping signals in the cyclopentane and pyrimidine moieties. For example, NOESY can distinguish between cis/trans configurations of substituents on the fused ring system . Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate impurities or tautomeric forms, requiring recrystallization or column chromatography .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents on the cyclopentane ring?

Bulky groups (e.g., aryl or heteroaryl) often hinder cyclization. Strategies include:

  • Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Introducing protecting groups (e.g., Boc for amines) to prevent side reactions during cyclization .
  • Employing high-pressure conditions (e.g., 10–15 kbar) to accelerate ring closure in sterically hindered systems .

Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?

Contradictions may arise from differences in solubility , metabolic stability , or off-target interactions . Systematic approaches include:

  • Docking studies to compare binding affinities with target enzymes (e.g., kinases or PDE inhibitors) .
  • In vitro metabolic assays (e.g., liver microsomes) to assess stability .
  • Comparative SAR tables highlighting substituent effects (e.g., electron-withdrawing groups enhancing activity against bacterial DHFR) .

Q. What computational methods are recommended for predicting regioselectivity in electrophilic substitution reactions of this scaffold?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich sites on the pyrimidine ring. For example, the C5 position is more reactive in electrophilic substitutions due to lower electron density compared to C2 . Molecular dynamics simulations can also model solvent effects on transition states .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Use catalytic asymmetric synthesis to minimize waste (e.g., organocatalysts for enantioselective cyclization) .
  • Monitor E-factor and atom economy during process optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.